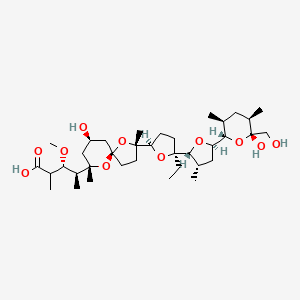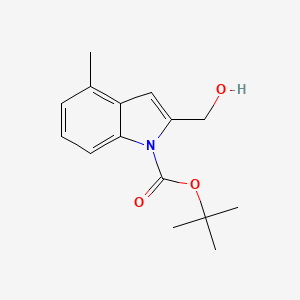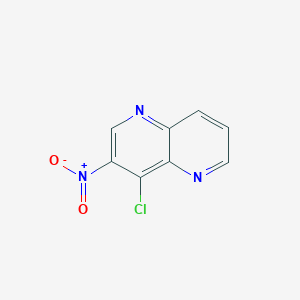
(2S,trans)-6-Benzylpiperazine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,trans)-6-Benzylpiperazine-2-carboxylic acid is a chiral compound featuring a piperazine ring substituted with a benzyl group and a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S,trans)-6-Benzylpiperazine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available piperazine and benzyl chloride.
N-Benzylation: Piperazine is reacted with benzyl chloride in the presence of a base such as sodium hydroxide to form N-benzylpiperazine.
Carboxylation: The N-benzylpiperazine is then subjected to carboxylation using carbon dioxide under high pressure and temperature, often in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
Continuous Flow Reactors: To enhance reaction efficiency and yield.
Catalyst Recycling: To reduce costs and environmental impact.
Purification: Using techniques like crystallization or chromatography to obtain high-purity this compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the benzyl group, forming benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: The benzyl group can be substituted with various electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation Products: Benzyl alcohol, benzaldehyde.
Reduction Products: Benzylpiperazine-2-methanol.
Substitution Products: Various N-substituted piperazine derivatives.
Chemistry:
Building Block: Used as an intermediate in the synthesis of more complex molecules.
Ligand Design: Employed in the design of ligands for catalysis.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit certain enzymes.
Receptor Binding: Studied for its binding affinity to various biological receptors.
Medicine:
Drug Development: Explored as a scaffold for developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry:
Polymer Synthesis: Utilized in the production of specialty polymers.
Material Science: Applied in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2S,trans)-6-Benzylpiperazine-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The benzyl group enhances lipophilicity, facilitating membrane permeability, while the piperazine ring can interact with active sites of enzymes or receptors, potentially inhibiting their activity or modulating their function.
Comparación Con Compuestos Similares
(2S,trans)-6-Phenylpiperazine-2-carboxylic acid: Similar structure but with a phenyl group instead of a benzyl group.
(2S,trans)-6-Benzylpiperidine-2-carboxylic acid: Similar but with a piperidine ring instead of a piperazine ring.
Uniqueness:
Structural Features: The combination of a benzyl group and a piperazine ring with a carboxylic acid group is unique, providing specific chemical and biological properties.
Reactivity: The presence of both a benzyl group and a carboxylic acid allows for diverse chemical reactions and potential modifications.
This detailed overview provides a comprehensive understanding of (2S,trans)-6-Benzylpiperazine-2-carboxylic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
(2S,6R)-6-benzylpiperazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-12(16)11-8-13-7-10(14-11)6-9-4-2-1-3-5-9/h1-5,10-11,13-14H,6-8H2,(H,15,16)/t10-,11+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCPWSPZSBAREP-MNOVXSKESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(CN1)C(=O)O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N[C@@H](CN1)C(=O)O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-6,21-dihydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaene-8,23-dione](/img/structure/B8081808.png)
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate](/img/structure/B8081814.png)


![[2-(TERT-BUTOXYCARBONYL)-5-METHOXYPHENYL]BORONIC ACID](/img/structure/B8081844.png)


![4-{[2-(Tert-butoxy)-2-oxoethyl]amino}benzoic acid](/img/structure/B8081866.png)


![Ethyl 2-[(dimethylamino)methylidene]-3-oxohexanoate](/img/structure/B8081882.png)

